![molecular formula C5H10N2O2 B3276250 (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one CAS No. 637343-93-2](/img/structure/B3276250.png)
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one
Übersicht
Beschreibung
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one, also known as Ramipril, is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is commonly used in the treatment of hypertension, congestive heart failure, and post-myocardial infarction. The chemical structure of Ramipril consists of a proline derivative and a carboxylic acid moiety, which undergoes hydrolysis in vivo to produce its active metabolite, Ramiprilat.
Wirkmechanismus
The mechanism of action of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, leading to sodium and water retention. By inhibiting ACE, (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one reduces the levels of angiotensin II, resulting in vasodilation and decreased sodium and water retention.
Biochemical and Physiological Effects:
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been shown to reduce blood pressure, improve endothelial function, and decrease oxidative stress. It also has anti-inflammatory effects, as it reduces the levels of pro-inflammatory cytokines and chemokines. Additionally, (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been found to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has several advantages for use in laboratory experiments, including its well-established pharmacological profile and availability in both oral and injectable formulations. However, its effects may be confounded by other medications that the patient is taking, and it may not be appropriate for use in certain populations, such as pregnant women.
Zukünftige Richtungen
Future research on (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one could focus on its potential use in the treatment of other diseases, such as chronic kidney disease and diabetic nephropathy. Additionally, studies could investigate the effects of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one on other physiological systems, such as the immune system and the gut microbiome. Furthermore, research could explore the use of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one in combination with other medications for synergistic effects.
Wissenschaftliche Forschungsanwendungen
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been extensively studied for its therapeutic effects in various cardiovascular diseases. It has been shown to reduce the risk of cardiovascular events, such as myocardial infarction and stroke, in patients with high cardiovascular risk. Furthermore, (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been found to improve left ventricular function and reduce the incidence of heart failure in patients with left ventricular dysfunction.
Eigenschaften
IUPAC Name |
(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCJZEIJGYQHQH-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.